2-Methyl-5-nitroimidazole (CAS 696-23-1) is a highly reactive, five-membered heterocyclic organic compound characterized by a methyl group at the C2 position and a nitro group at the C5 position . As a weakly basic, yellow-to-orange crystalline solid, it serves as the foundational precursor for a massive class of 5-nitroimidazole-based antiprotozoal and antibacterial active pharmaceutical ingredients (APIs), including metronidazole, tinidazole, and dimetridazole [1]. From a procurement perspective, sourcing this pre-nitrated intermediate is critical for bypassing hazardous upstream nitration steps, offering a stable, process-ready scaffold for regioselective N-alkylation in industrial pharmaceutical manufacturing.
Attempting to substitute 2-methyl-5-nitroimidazole with its upstream precursor, 2-methylimidazole, introduces severe manufacturing bottlenecks. Upstream substitution forces the facility to perform a highly exothermic nitration step using concentrated sulfuric and nitric acids at temperatures exceeding 140 °C, which evolves large volumes of toxic nitrogen dioxide gas and suffers from poor step-yields [1]. Conversely, substituting with a generic unmethylated 4-nitroimidazole fails entirely, as the C2 methyl group is structurally requisite for the downstream pharmacological efficacy and targeted redox potential of APIs like metronidazole . Consequently, procuring the exact 2-methyl-5-nitroimidazole intermediate is non-negotiable for safe, high-yield, and structurally accurate API synthesis.
In the industrial synthesis of metronidazole, procuring pre-nitrated 2-methyl-5-nitroimidazole directly bypasses the hazardous upstream nitration of 2-methylimidazole. Nitrating 2-methylimidazole requires mixed acids (HNO3/H2SO4) at temperatures exceeding 140 °C, which evolves toxic nitrogen dioxide gas [1]. In contrast, utilizing 2-methyl-5-nitroimidazole as the starting material allows for direct N-alkylation with ethylene oxide at 80 °C, achieving a metronidazole yield of up to 88%.
| Evidence Dimension | API synthesis step-economy and yield |
| Target Compound Data | Up to 88% yield of metronidazole via direct N-alkylation at 80 °C |
| Comparator Or Baseline | 2-Methylimidazole (requires >140 °C mixed-acid nitration, evolving NO2) |
| Quantified Difference | Eliminates 1 high-hazard exothermic step; achieves 88% yield in the final alkylation step |
| Conditions | Alkylation with ethylene oxide (80 °C, 12 h) vs. Nitration with HNO3/H2SO4 (>140 °C) |
Procuring the pre-nitrated intermediate eliminates a corrosive, toxic manufacturing step, vastly improving environmental, health, and safety (EHS) profiles and overall throughput.
During industrial N-alkylation, the precursor must withstand aggressive heating without degrading. 2-Methyl-5-nitroimidazole exhibits a melting point of 251–255 °C . This thermal stability allows it to be processed in high-temperature alkylation reactions—such as reacting with ethylene chlorohydrin at 120–125 °C for 16–22 hours [1]—without thermal decomposition. In comparison, the downstream API metronidazole melts at approximately 160 °C, meaning the precursor provides a >90 °C wider thermal operating window during the synthesis phase.
| Evidence Dimension | Thermal stability (Melting Point) |
| Target Compound Data | 251–255 °C |
| Comparator Or Baseline | Metronidazole (~160 °C) |
| Quantified Difference | >90 °C higher melting point than the downstream API |
| Conditions | Standard atmospheric pressure; relevant to alkylation at 120–125 °C |
The high thermal stability ensures the precursor remains intact during the harsh heating cycles required for industrial-scale N-alkylation.
For pharmaceutical manufacturing, detecting unreacted precursor in the final drug product is a regulatory requirement. Certified grades of 2-methyl-5-nitroimidazole function as the official British Pharmacopoeia (BP) Reference Standard and European Pharmacopoeia (EP) Impurity A for metronidazole and tinidazole. While crude synthesis mixtures cannot be used for quantitative calibration, the highly purified reference standard enables precise HPLC/UV quantification of residual precursor, ensuring the final API meets safety thresholds .
| Evidence Dimension | Analytical calibration suitability |
| Target Compound Data | Certified BP/EP Reference Standard (Impurity A) |
| Comparator Or Baseline | Crude or uncharacterized precursor (Unsuitable for quantitative QA/QC) |
| Quantified Difference | Provides exact quantitative baseline for pharmacopeial compliance |
| Conditions | HPLC/UV impurity profiling of metronidazole/tinidazole batches |
Procurement of certified reference grades is mandatory for QA/QC laboratories to validate the purity and regulatory compliance of final commercial drug batches.
2-Methyl-5-nitroimidazole is the direct, mandatory precursor for the commercial-scale N-alkylation synthesis of blockbuster drugs such as metronidazole, tinidazole, and dimetridazole. Its use bypasses hazardous upstream nitration, directly enabling high-yield reactions with alkylating agents like ethylene oxide or dimethyl sulfate .
In analytical laboratories, certified grades of this compound are utilized as the official British Pharmacopoeia (BP) Reference Standard (Impurity A). It is essential for calibrating HPLC/UV instruments to quantify residual precursor levels in final commercial batches of nitroimidazole APIs, ensuring strict regulatory compliance .
Beyond standard antibiotics, the 5-nitroimidazole scaffold is heavily leveraged in medicinal chemistry to design novel radiosensitizers and diagnostic markers for oncology. The nitro group undergoes selective reduction in hypoxic tumor microenvironments, making this specific compound an ideal starting material for synthesizing advanced cancer therapeutics[1].
Irritant